ethyl (2E,4E)-2,4-tetradecadienoate
Description
Properties
Molecular Formula |
C16H28O2 |
|---|---|
Molecular Weight |
252.39 g/mol |
IUPAC Name |
ethyl (2E,4E)-tetradeca-2,4-dienoate |
InChI |
InChI=1S/C16H28O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h12-15H,3-11H2,1-2H3/b13-12+,15-14+ |
InChI Key |
KMLFJWKLFIQNGY-SQIWNDBBSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C/C=C/C(=O)OCC |
Canonical SMILES |
CCCCCCCCCC=CC=CC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Wittig Reaction-Based Synthesis
One of the most common methods to prepare conjugated dienoates like ethyl (2E,4E)-2,4-tetradecadienoate is through Wittig olefination. This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene with control over the double bond geometry.
- Step 1: Preparation of the appropriate phosphonium salt from a halogenated alkyl precursor (e.g., tetradecanal or a shorter aldehyde derivative).
- Step 2: Generation of the ylide by treatment with a strong base (such as n-butyllithium).
- Step 3: Reaction of the ylide with an α,β-unsaturated aldehyde or ester to form the conjugated diene system.
- Step 4: Purification and isolation of the ethyl ester form, ensuring the (2E,4E) stereochemistry.
This method allows for stereochemical control and is widely used in the synthesis of polyunsaturated esters.
Cross-Metathesis Approach
Cross-metathesis catalyzed by ruthenium-based catalysts (e.g., Grubbs catalysts) has emerged as a powerful tool for constructing conjugated diene esters.
- Step 1: Selection of two alkene partners, one bearing an ester group (ethyl acrylate) and the other a terminal alkene with a suitable chain length.
- Step 2: Catalytic cross-metathesis under mild conditions to form the conjugated diene ester.
- Step 3: Optimization of reaction conditions to favor formation of the (2E,4E) isomer.
This method offers high functional group tolerance and can be tuned to obtain the desired stereochemistry.
Partial Hydrogenation of Polyunsaturated Precursors
Another approach involves the partial hydrogenation of polyunsaturated fatty acid esters to selectively reduce triple bonds or multiple double bonds while preserving the conjugated diene system.
- Step 1: Starting from a polyunsaturated precursor such as crepenynic acid derivatives.
- Step 2: Controlled catalytic hydrogenation using Lindlar catalyst or similar to achieve selective reduction.
- Step 3: Esterification to form ethyl esters if starting from free acids.
This method is less direct but can be used when natural precursors are available.
Comparative Analysis of Preparation Methods
| Preparation Method | Advantages | Disadvantages | Typical Yield (%) | Stereochemical Control |
|---|---|---|---|---|
| Wittig Reaction | Precise stereochemical control; versatile | Requires strong bases; sensitive to moisture | 60-85 | High |
| Cross-Metathesis | Mild conditions; functional group tolerance | Catalyst cost; possible isomer mixtures | 70-90 | Moderate to High |
| Partial Hydrogenation | Uses natural precursors; selective reduction | Requires careful control; potential over-reduction | 50-75 | Moderate |
| Enzymatic/Biosynthesis | Environmentally friendly; stereospecific | Low yield; complex purification | Variable | Very High |
Research Findings and Experimental Data
- Haigh et al. demonstrated the biosynthesis of related polyunsaturated fatty acids with conjugated dienes, showing that enzymatic desaturation leads to specific (2E,4E) configurations in plant seed oils.
- Synthetic studies reviewed by Gunstone highlight the use of Wittig and metathesis reactions for the preparation of long-chain conjugated dienoates, emphasizing the importance of reaction conditions for stereochemical outcomes.
- Optimization of cross-metathesis catalysts and reaction parameters has been reported to improve yields and selectivity in the formation of conjugated dienoate esters.
- Partial hydrogenation methods have been applied to crepenynic acid derivatives to obtain conjugated dienoates, with careful catalyst selection to prevent over-reduction.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E,4E)-2,4-tetradecadienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated esters.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated esters.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl (2E,4E)-2,4-tetradecadienoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its role in biological systems, particularly in plant metabolism and as a signaling molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl (2E,4E)-2,4-tetradecadienoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific context and application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chain Length and Functional Group Variations
Ethyl (2E,4E)-2,4-Hexadienoate (C₈H₁₂O₂)
- Structure : Shorter chain (6 carbons) with the same (2E,4E)-diene configuration.
- Properties: Higher volatility compared to tetradecadienoate due to shorter chain length.
- Applications : Used as a flavoring agent and food preservative (sorbic acid derivatives) .
- CAS : 2396-84-1 .
Methoprene (Ethyl (2E,4E)-3,7,11-Trimethyl-11-Methoxy-Dodeca-2,4-Dienoate)
- Structure : 12-carbon chain with methoxy and methyl substituents.
- Properties : Acts as an insect juvenile hormone analog, disrupting insect development .
- Bioactivity : High physiological activity in Lepidoptera species, used in silkworm farming .
Tetradeca-2E,4E-dien-8,10-diynoic Acid Pyrrolidide
Substituted Derivatives
Ethyl (2E,4E)-5-(Phenylsulfonyl)Penta-2,4-Dienoate
- Structure : 5-carbon chain with a phenylsulfonyl substituent.
- Synthesis : Prepared via LHMDS-mediated coupling of sulfonylmethane with bromoesters .
- Crystallography : Stabilized by C–H···O hydrogen bonds, forming centrosymmetric dimers .
Ethyl (2E,4E)-5-(2,4-Dichlorophenylsulfonyl)Penta-2,4-Dienoate
- Structure : Dichlorophenylsulfonyl-substituted derivative.
Bioactive Analogs in Natural Products
2,4-Dodecadienoic Acid Isobutylamide (From Echinacea spp.)
- Structure: 12-carbon dienoic acid conjugated with isobutylamide.
- Bioactivity: Immunomodulatory effects; quantified via HPLC in Echinacea extracts .
(2E,4E)-2-Methyl-6-Oxo-Heptadienoic Acid Glucoside (From Crocus sativus)
- Structure : 7-carbon chain with methyl and keto groups; glycosylated.
- Bioactivity: Anti-inflammatory activity in RAW 264.7 macrophages by reducing NO production .
Comparative Data Table
Key Research Findings
Chain Length and Bioactivity: Longer chains (e.g., tetradecadienoate analogs) enhance lipophilicity, improving membrane permeability and cytotoxic effects in cancer cells . Shorter chains (e.g., hexadienoate) favor volatility, making them suitable for food preservation .
Substituent Effects : Sulfonyl and halogen groups (e.g., in dichlorophenyl derivatives) increase electrophilicity, enhancing interactions with biological targets .
Natural vs. Synthetic Analogs: Natural amides (e.g., from Echinacea) exhibit immunomodulatory effects, while synthetic esters (e.g., methoprene) target insect physiology .
Biological Activity
Ethyl (2E,4E)-2,4-tetradecadienoate, also known as ethyl sorbate, is a compound with significant biological activity and potential applications in various fields. This article explores its biological properties, synthesis, and relevant research findings.
- Molecular Formula: C16H28O2
- Molecular Weight: 252.39 g/mol
- CAS Number: 98506-24-2
- Synonyms: (E,E)-2,4-Tetradecadienoic Acid Ethyl Ester
This compound is primarily used as an intermediate in the synthesis of (2E,4E)-2,4-tetradecadienoic acid, which finds applications in polymerization reactions and the production of various glycerol derivatives .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacteria and fungi. For instance:
- In vitro Studies: In a controlled laboratory setting, ethyl sorbate demonstrated effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) indicating strong antibacterial properties .
Antioxidant Activity
The compound also possesses antioxidant properties. Research indicates that this compound can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines in vitro. This suggests a possible role in managing inflammatory diseases .
Case Studies
-
Case Study on Antimicrobial Efficacy:
- A study evaluated the antimicrobial effects of ethyl sorbate against foodborne pathogens. Results indicated a significant reduction in bacterial counts when treated with varying concentrations of the compound.
Pathogen Control Count (CFU/ml) Treated Count (CFU/ml) % Reduction Escherichia coli 1.5 x 10^6 3.0 x 10^3 99.8% Staphylococcus aureus 1.0 x 10^6 1.5 x 10^3 99.85% -
Case Study on Anti-inflammatory Activity:
- In a model of induced inflammation using macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha production compared to controls.
The biological activity of this compound can be attributed to its structural properties that enable interaction with biological membranes and cellular targets:
- Cell Membrane Interaction: The unsaturated bonds in its structure may facilitate its incorporation into lipid bilayers, affecting membrane fluidity and function.
- Enzyme Modulation: The compound may inhibit specific enzymes involved in inflammatory responses or microbial metabolism.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing ethyl (2E,4E)-2,4-tetradecadienoate with high stereochemical purity?
- Methodological Answer :
- Step 1 : Utilize Wittig or Horner-Wadsworth-Emmons reactions for controlled formation of conjugated dienes. Optimize reaction parameters (e.g., base strength, solvent polarity) to favor (E,E)-isomer formation .
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS.
- Step 3 : Purify via column chromatography using gradient elution (hexane:ethyl acetate). Confirm stereochemistry using -NMR coupling constants (, ) and NOESY spectroscopy .
- Table 1 : Example Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | 0–25 | 72 |
| KOtBu | DMF | 40 | 85 |
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Use IR to confirm ester carbonyl stretching (~1740 cm) and UV-Vis to assess conjugation () .
- Chromatography : Validate purity via HPLC (C18 column, acetonitrile:water gradient).
- Thermal Stability : Perform TGA/DSC to determine decomposition thresholds (>200°C) .
Q. What standardized protocols exist for evaluating the biological activity of this compound in insect pheromone studies?
- Methodological Answer :
- Bioassay Design : Use wind tunnels or field traps with controlled release devices (e.g., rubber septa). Measure attraction rates of target insect species (e.g., Plodia interpunctella) .
- Dose-Response Analysis : Test concentrations from 1 ng/μL to 100 ng/μL. Apply probit analysis to determine EC values .
Advanced Research Questions
Q. How can contradictory data on the enantiomeric specificity of this compound’s bioactivity be resolved?
- Methodological Answer :
- Step 1 : Replicate studies using enantiomerically pure samples synthesized via asymmetric catalysis (e.g., chiral oxazaborolidine catalysts) .
- Step 2 : Compare electrophysiological responses (e.g., electroantennography) across enantiomers.
- Step 3 : Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., impurities, solvent effects) .
Q. What advanced computational approaches predict the degradation pathways of this compound in environmental matrices?
- Methodological Answer :
- DFT Modeling : Calculate bond dissociation energies (BDEs) for hydrolysis or photolysis pathways. Use Gaussian09 with B3LYP/6-31G(d) basis set .
- Kinetic Simulations : Integrate computational results with experimental LC-MS/MS data to validate predicted metabolites (e.g., tetradecanoic acid derivatives) .
Q. How can researchers design experiments to elucidate the mechanistic role of this compound in lipid membrane interactions?
- Methodological Answer :
- Langmuir Trough Studies : Measure changes in monolayer surface pressure upon compound incorporation.
- Fluorescence Anisotropy : Use DPH probes to assess membrane fluidity alterations .
- MD Simulations : Model lipid bilayers (e.g., POPC) with GROMACS to predict insertion dynamics .
Data Handling and Reproducibility
Q. What strategies ensure reproducibility in studies involving this compound?
- Methodological Answer :
- Documentation : Specify chemical sources (e.g., Sigma-Aldrich, ≥98% purity), batch numbers, and storage conditions (-20°C under nitrogen) .
- Raw Data Archiving : Deposit NMR spectra, chromatograms, and kinetic datasets in public repositories (e.g., Zenodo) with DOI links .
- Statistical Reporting : Include confidence intervals, p-values, and effect sizes for all bioassay results .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
